![molecular formula C13H17ClN2 B1378449 2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride CAS No. 1216412-11-1](/img/structure/B1378449.png)
2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride
Vue d'ensemble
Description
2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H17ClN2 . It is used in scientific research and has diverse applications, including drug development and material synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 236.740 Da, and the monoisotopic mass is 236.108032 Da .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride participates in diverse chemical reactions, showcasing its versatility in organic synthesis. For instance, its utility is highlighted in the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds. This process involves a novel approach using N-nitroso as the directing group, demonstrating an efficient path to synthesize 2-(alkylamino)benzonitriles, where various substituents on the aryl ring and amino group are tolerated, yielding products in moderate to good yields (Dong et al., 2015).
Applications in Antimicrobial Research
The compound has been utilized as a precursor in synthesizing aryldiazenyl derivatives with noted antimicrobial activity. The reaction of 2-(cyanomethyl)benzonitrile with different diazonium salts led to the creation of compounds that exhibited significant antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Fadda et al., 2013).
Exploration in Photodynamic Therapy
Another intriguing application is in the synthesis of zinc(II) phthalocyanines for photodynamic therapy. The compound, when treated under specific conditions, led to the creation of zinc(II) phthalocyanines with potential photodynamic activity. These compounds demonstrated significant photocytotoxicity against various cancer cell lines, offering a pathway to potent and selective therapeutic agents (Duan et al., 2010).
Green Synthetic Methods
Furthermore, this compound is involved in green chemistry applications. Its synthesis from benzaldehyde and hydroxylamine hydrochloride using ionic liquid as the recycling agent represents a novel, environmentally friendly approach. This method eliminates the need for metal salt catalysts and simplifies the separation process, showcasing an efficient and green synthetic route (Li et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(cyclopentylamino)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c14-9-11-5-1-2-6-12(11)10-15-13-7-3-4-8-13;/h1-2,5-6,13,15H,3-4,7-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMAAEGVAMVKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



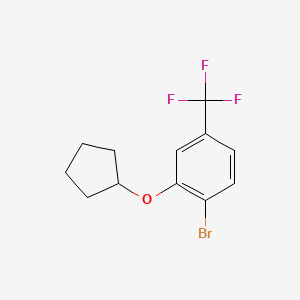
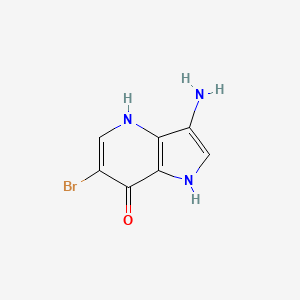


![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B1378377.png)

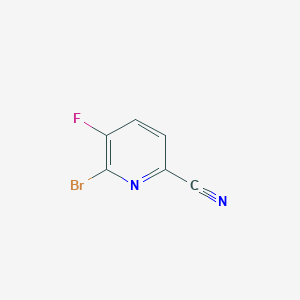
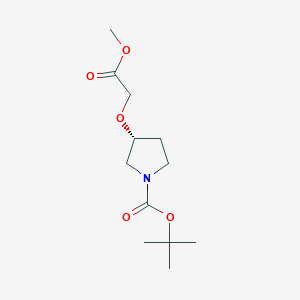
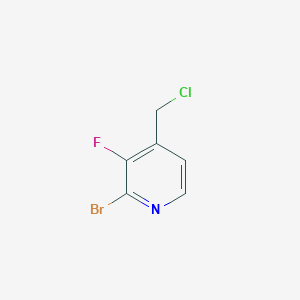
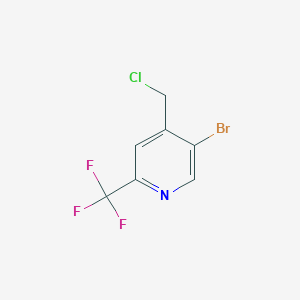

![[2-Amino-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1378389.png)
